molecular formula C21H19NO7 B2768620 methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 637752-74-0

methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2768620
CAS No.: 637752-74-0
M. Wt: 397.383
InChI Key: IOPZZYFKKTYXIX-UHFFFAOYSA-N
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Description

Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative characterized by a methyl benzoate moiety linked via an ether bond to a 2-methyl-4-oxo-4H-chromen-3-yl scaffold. The 7-position of the chromen ring is substituted with a dimethylcarbamoyloxy group (-O-CO-N(CH₃)₂), distinguishing it from structurally analogous compounds.

Properties

IUPAC Name

methyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-12-19(28-14-7-5-13(6-8-14)20(24)26-4)18(23)16-10-9-15(11-17(16)27-12)29-21(25)22(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPZZYFKKTYXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (C21H19NO7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone, which is known for its diverse biological activities. The presence of the dimethylcarbamoyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in preventing cellular damage and may contribute to its protective effects against various diseases.
  • Anti-inflammatory Effects : Studies suggest that this compound inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory conditions.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade.

Biological Activity Data

Activity Type Observed Effects References
AntioxidantFree radical scavenging; reduces oxidative stress
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antioxidant Study : In vitro experiments demonstrated that this compound significantly reduced the levels of malondialdehyde (MDA), a marker of oxidative stress, in human fibroblast cells exposed to hydrogen peroxide.
  • Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Study : In assays using human breast cancer cell lines (MCF-7), methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-y}oxy)benzoate was found to induce significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Scientific Research Applications

Pharmaceutical Applications

One of the primary areas of interest for methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is in the pharmaceutical sector.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The chromenone moiety is known for its anticancer properties. Research has shown that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Agricultural Applications

The compound's potential as a biopesticide has been investigated due to its efficacy against plant pathogens. Its application in agriculture could provide an environmentally friendly alternative to synthetic pesticides.

Insecticidal Activity

Studies have reported that similar compounds demonstrate insecticidal activity against common agricultural pests. The mechanism often involves disrupting the nervous system of insects, leading to their mortality .

Material Science Applications

In materials science, this compound can be utilized in the development of polymers and coatings due to its chemical stability and ability to undergo polymerization reactions.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymers with enhanced properties, such as UV resistance and mechanical strength. This application is particularly relevant in industries focused on developing advanced materials for coatings and films .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of chromenone derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
  • Insecticidal Activity Research : Field trials demonstrated that formulations containing methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yloxy})benzoate effectively reduced pest populations by over 70% compared to untreated controls, indicating its potential as a natural pesticide .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The target compound shares a common core structure with several derivatives, differing primarily in substituents at the 7-position of the chromen ring. Key analogs include:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-({7-[2-(allyloxy)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate OCH₂COOCH₂CHCH₂ (allyl ester) C₂₂H₂₀O₈ 412.39 Allyl ester introduces potential reactivity (e.g., Michael addition).
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate OCH₂(3-Cl-C₆H₄) (chlorobenzyl) C₂₅H₁₉ClO₆ 450.87 Chlorine enhances hydrophobicity and electronic withdrawal.
Methyl 4-{[7-({2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate O-CO-(Boc-amino-phenylpropanoyl) C₃₂H₃₁NO₉ 573.61 Boc-protected amino group suggests use as a synthetic intermediate.
Methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate OCH₂COOEt (ethyl ester) C₂₂H₂₀O₈ 412.39 Ethyl ester may influence hydrolysis rates and bioavailability.

Structural Insights :

  • The dimethylcarbamoyl group (-O-CO-N(CH₃)₂) in the target compound replaces ester or aryl ether substituents found in analogs. Carbamates are generally more hydrolytically stable than esters due to the resonance stabilization of the amide group .
  • The Boc-protected amino group indicates utility in multi-step synthesis, where the Boc group is cleaved to expose a reactive amine.

Physicochemical Properties and Stability

  • Solubility : Esters (e.g., allyl or ethyl in ) increase lipophilicity, whereas the dimethylcarbamoyl group may improve aqueous solubility due to its polar amide moiety.
  • Stability :
    • Carbamates resist enzymatic and chemical hydrolysis better than esters, suggesting enhanced metabolic stability for the target compound .
    • The chloro-substituted analog may exhibit greater photostability due to reduced electron density in the chromen ring.
  • Reactivity : Allyl esters are prone to radical or nucleophilic reactions, while the Boc group is acid-labile, enabling controlled deprotection.

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